molecular formula C15H16N2O2 B5339794 4-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

4-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B5339794
M. Wt: 256.30 g/mol
InChI Key: BIVSRCTYCJQQOB-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a methoxy group attached to a benzene ring, which is further connected to a pyridine ring through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 1-(pyridin-4-yl)ethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[1-(pyridin-3-yl)ethyl]benzamide
  • 4-methoxy-N-[1-(pyridin-2-yl)ethyl]benzamide
  • 4-methoxy-N-[1-(pyridin-4-yl)methyl]benzamide

Uniqueness

4-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the specific positioning of the pyridine ring and the methoxy group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs .

Properties

IUPAC Name

4-methoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(12-7-9-16-10-8-12)17-15(18)13-3-5-14(19-2)6-4-13/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVSRCTYCJQQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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